
7-Bromo-4-ethyl-1H-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 7th position, an ethyl group at the 4th position, and a carbonitrile group at the 3rd position of the indole ring. These structural modifications impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile typically involves the following steps:
Bromination: The starting material, 4-ethyl-1H-indole, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Nitrile Formation: The brominated intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group at the 3rd position. This can be achieved using reagents like copper(I) cyanide (CuCN) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-ethyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).
Major Products Formed
Substitution: 7-Substituted-4-ethyl-1H-indole-3-carbonitrile derivatives.
Reduction: 7-Bromo-4-ethyl-1H-indole-3-amine.
Oxidation: 7-Bromo-4-carboxy-1H-indole-3-carbonitrile.
Scientific Research Applications
7-Bromo-4-ethyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-ethyl-1H-indole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, ethyl, and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indole-3-carbonitrile: Lacks the ethyl group at the 4th position.
4-Ethyl-1H-indole-3-carbonitrile: Lacks the bromine atom at the 7th position.
7-Bromo-4-methyl-1H-indole-3-carbonitrile: Has a methyl group instead of an ethyl group at the 4th position.
Uniqueness
7-Bromo-4-ethyl-1H-indole-3-carbonitrile is unique due to the combination of the bromine atom, ethyl group, and carbonitrile group on the indole ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-4-ethyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H9BrN2/c1-2-7-3-4-9(12)11-10(7)8(5-13)6-14-11/h3-4,6,14H,2H2,1H3 |
InChI Key |
WQMPLUPUUXEGHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CNC2=C(C=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)
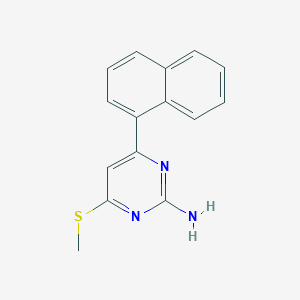
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
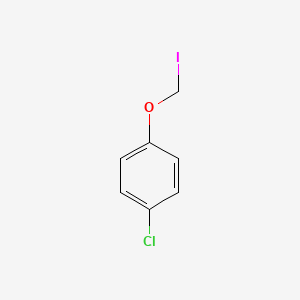
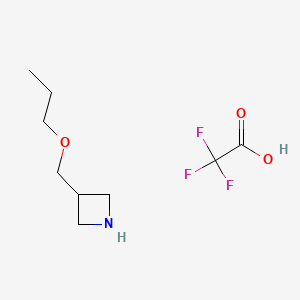
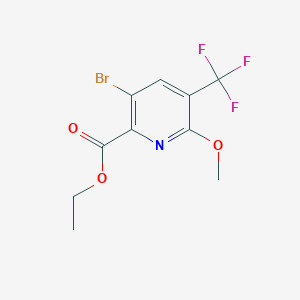
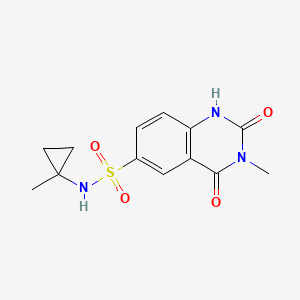
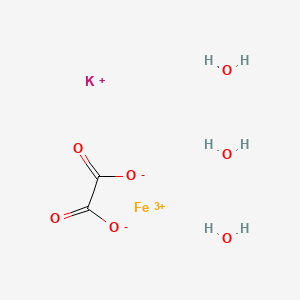
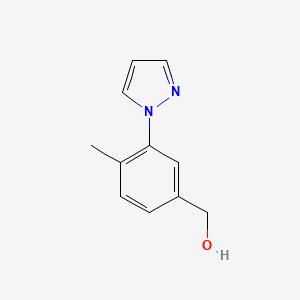
![(R)-6-(5-Cyano-1H-pyrazolo[3,4-b]pyridin-1-yl)-N-(2-fluoro-3-hydroxy-3-methylbutyl)-4-(isopropylamino)nicotinamide](/img/structure/B13899908.png)
![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)
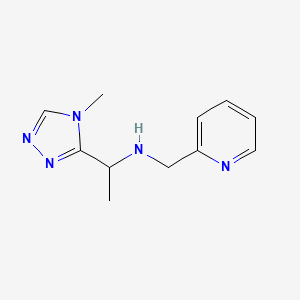
![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
